molecular formula C11H16N2O B3337631 Urea, N-(1-methylethyl)-N'-(phenylmethyl)- CAS No. 71819-34-6

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-

Cat. No.: B3337631
CAS No.: 71819-34-6
M. Wt: 192.26 g/mol
InChI Key: MCYFEMVPNDDDJK-UHFFFAOYSA-N
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Description

Urea, N-(1-methylethyl)-N’-(phenylmethyl)-: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, where one nitrogen atom is substituted with a 1-methylethyl group and the other nitrogen atom is substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(1-methylethyl)-N’-(phenylmethyl)- typically involves the reaction of isopropylamine (1-methylethylamine) with benzyl isocyanate (phenylmethyl isocyanate). The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropylamine+Benzyl isocyanateUrea, N-(1-methylethyl)-N’-(phenylmethyl)-\text{Isopropylamine} + \text{Benzyl isocyanate} \rightarrow \text{Urea, N-(1-methylethyl)-N'-(phenylmethyl)-} Isopropylamine+Benzyl isocyanate→Urea, N-(1-methylethyl)-N’-(phenylmethyl)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(1-methylethyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, Urea, N-(1-methylethyl)-N’-(phenylmethyl)- is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and protein folding due to its ability to form hydrogen bonds and interact with biological macromolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industrial applications, Urea, N-(1-methylethyl)-N’-(phenylmethyl)- can be used in the production of polymers, resins, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which Urea, N-(1-methylethyl)-N’-(phenylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1-methylethyl)-N’-(methyl)-
  • Urea, N-(1-methylethyl)-N’-(ethyl)-
  • Urea, N-(1-methylethyl)-N’-(phenyl)-

Uniqueness

Urea, N-(1-methylethyl)-N’-(phenylmethyl)- is unique due to the presence of both a 1-methylethyl group and a phenylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the phenylmethyl group can enhance the compound’s ability to interact with aromatic systems, while the 1-methylethyl group can influence its steric and electronic properties.

Properties

IUPAC Name

1-benzyl-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYFEMVPNDDDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397491
Record name Urea, N-(1-methylethyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71819-34-6
Record name Urea, N-(1-methylethyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-ISOPROPYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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